molecular formula C7H6F3N B12330886 4-(Difluoromethyl)-3-fluoroaniline

4-(Difluoromethyl)-3-fluoroaniline

Cat. No.: B12330886
M. Wt: 161.12 g/mol
InChI Key: AZXMTUUQYYUZQQ-UHFFFAOYSA-N
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Description

Significance of Aromatic Fluorination in Contemporary Chemical Research

The introduction of fluorine into aromatic systems can dramatically alter a molecule's physicochemical properties. numberanalytics.com Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative degradation by metabolic enzymes. mdpi.comnih.gov These attributes are highly sought after in drug discovery, where they can lead to improved pharmacokinetic profiles, enhanced biological activity, and reduced side effects. numberanalytics.commdpi.com In materials science, fluorination can bestow desirable characteristics such as increased thermal stability and unique electronic properties. numberanalytics.com The growing importance of fluorinated compounds is underscored by the fact that approximately 20% of all pharmaceuticals and about 25% of licensed herbicides contain at least one fluorine atom. nih.govsigmaaldrich.com

Strategic Utility of Fluoroanilines as Versatile Precursors

Fluoroanilines serve as crucial intermediates in the synthesis of a wide array of complex molecules. google.comalfa-chemistry.com The amino group of the aniline (B41778) moiety provides a reactive handle for a variety of chemical transformations, including diazotization, acylation, and coupling reactions, allowing for the facile introduction of the fluorinated aromatic ring into a larger molecular framework. guidechem.com The presence of fluorine on the aromatic ring not only influences the properties of the final product but can also direct the regioselectivity of further chemical modifications. This dual functionality makes fluoroanilines, such as 4-fluoroaniline (B128567) and its derivatives, indispensable tools for organic chemists. nih.govwikipedia.org

Research Trajectories Focusing on 4-(Difluoromethyl)-3-fluoroaniline

In recent years, significant research attention has been directed towards aniline derivatives bearing fluorinated alkyl groups, with the difluoromethyl (CF2H) group garnering particular interest. nih.gov The CF2H group is recognized as a bioisostere of hydroxyl, thiol, or amine groups, and can act as a hydrogen bond donor, enhancing interactions with biological targets. nih.gov This has led to a surge in the development of synthetic methods for introducing the difluoromethyl group into aromatic systems. acs.org The compound this compound, which combines the features of a fluoroaniline (B8554772) with a difluoromethyl substituent, is a prime example of a molecule at the forefront of this research. Its unique substitution pattern offers a distinct set of electronic and steric properties, making it a highly valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. innospk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

4-(difluoromethyl)-3-fluoroaniline

InChI

InChI=1S/C7H6F3N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2

InChI Key

AZXMTUUQYYUZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)C(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Difluoromethyl 3 Fluoroaniline and Its Derivatives

Evolution of Difluoromethylation Strategies in Aniline (B41778) Synthesis

The integration of the difluoromethyl group into aromatic systems, especially anilines, has been driven by the need for novel compounds in drug discovery and materials science. Historically, methods for introducing fluorinated groups were often harsh and limited in scope. Early strategies frequently relied on building blocks already containing the desired fluorinated motif.

Modern synthetic chemistry has seen a significant evolution, with the development of more direct and milder difluoromethylation techniques. The quest for efficiency and functional group tolerance has led to the exploration of radical, nucleophilic, and electrophilic difluoromethylation pathways. mdpi.com Reagents such as fluoroform (CHF₃), while an ideal and atom-efficient source for the CHF₂ group, have seen limited use due to low reactivity, prompting the development of specialized activation protocols, including continuous flow systems. rsc.org The development of novel reagents and catalytic systems continues to expand the toolkit for synthesizing difluoromethylated anilines, moving away from multi-step sequences to more direct C-H functionalization approaches. nih.govdigitellinc.com

Modern Approaches for Difluoromethyl Group Introduction

Direct C-H difluoromethylation represents a highly efficient strategy as it avoids the need for pre-functionalization of the aromatic substrate. nih.gov Recent advancements have centered on photoredox and metal catalysis.

Visible-light photoredox catalysis has emerged as a powerful tool, enabling the generation of difluoromethyl radicals under mild conditions. mdpi.com Organic dyes, such as Eosin Y, can catalyze the difluoroalkylation of anilines in the presence of a suitable radical precursor like ethyl difluoroiodoacetate. acs.orgnih.gov Another innovative approach involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a difluoroalkyl iodide, which upon photoexcitation, initiates the difluoroalkylation process without an external photocatalyst. acs.orgnih.gov

Metal-catalyzed reactions also provide a route to direct difluoromethylation. For instance, palladium has been used to catalyze the para-selective C-H difluoromethylation of aromatic ketones and benzoates. rsc.org Copper-mediated reactions of aryl halides with difluoromethyl sources like TMSCF₂H (trimethylsilyldifluoromethane) at room temperature also offer a direct pathway to difluoromethylated arenes. acs.org

Table 1: Examples of Direct Aromatic Difluoromethylation

Catalyst/Reagent System Substrate Type Conditions Outcome Citation
Eosin Y / ICF₂COOEt Electron-rich anilines Visible light (525 nm), K₂CO₃, DMF Good yields for electron-rich substrates acs.orgnih.gov
ICF₂COOEt (EDA Complex) Anilines Visible light (427 nm), Na₂CO₃, DMSO Efficient difluoroalkylation, yields up to 89% acs.orgnih.gov
Ru-catalyst 2-Arylpyridine derivatives Not specified Meta-selective C-H difluoromethylation mdpi.com
Palladium / S,O-ligand Aniline derivatives Oxygen as oxidant Para-selective C-H olefination, applicable to 42 derivatives uva.nl
Copper / TMSCF₂H Electron-deficient aryl iodides Room temperature, DMSO Direct difluoromethylation in moderate to excellent yields acs.org
Organic Photocatalyst / O₂ Heterocycles Visible light Metal-free C-H oxidative difluoromethylation nih.gov

Stepwise approaches involve the use of fluorinated building blocks or the sequential construction of the difluoromethyl group on a pre-existing aromatic framework. A notable method is the nucleophilic (phenylsulfonyl)difluoromethylation of N-(tert-butylsulfinyl)aldimines. This strategy provides high diastereoselectivity and yields, leading to chiral α-difluoromethyl amines after deprotection. cas.cn The reaction proceeds rapidly at low temperatures using reagents like difluoromethyl phenyl sulfone and a strong base. cas.cn

Another approach involves the N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a source of difluorocarbene in the presence of a base. rsc.org This method is operationally simple and tolerates a wide range of functional groups. rsc.org

Table 2: Stepwise Difluoromethylation Approaches

Reagent Substrate Key Features Citation
Difluoromethyl phenyl sulfone / LHMDS Chiral N-(tert-butylsulfinyl)aldimines Highly stereoselective; excellent yields (>99% d.r.) cas.cn
Ethyl bromodifluoroacetate / Base N-pyridyl-substituted anilines Serves as a difluorocarbene source; operational simplicity rsc.org

Preparation of the Aniline Scaffold Preceding Difluoromethylation

The reduction of an aromatic nitro group is a fundamental and widely used method for preparing anilines. youtube.com This transformation is crucial for syntheses where the nitro group is introduced via electrophilic aromatic substitution and subsequently converted to the amine. A variety of reducing agents can be employed for this purpose.

Classical and highly effective methods include catalytic hydrogenation using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst. youtube.comyoutube.com Another common and milder method involves the use of metallic iron in the presence of an acid like hydrochloric acid (Fe/HCl). youtube.com Other reagents such as hydrazine (B178648) hydrate (B1144303) with a catalyst are also effective. mdpi.comorganic-chemistry.org The choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups in the molecule. organic-chemistry.org The mechanism of these reductions can be complex, potentially involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. mdpi.comrsc.org

Table 3: Common Reagents for Nitro Group Reduction

Reagent System Conditions Key Characteristics Citation
H₂ / Pd-C Room temperature, MeOH Classic, highly efficient method youtube.comchemicalbook.com
Fe / HCl Methanol Mild, common laboratory method youtube.com
Hydrazine Hydrate / Catalyst Green solvent (e.g., PEG-400) Used as a hydrogen transfer agent mdpi.comorganic-chemistry.org
Formic Acid / Iron-catalyst Mild conditions Base-free transfer hydrogenation organic-chemistry.org

For the synthesis of 4-(Difluoromethyl)-3-fluoroaniline, a plausible route involves the reduction of a precursor such as 1-(difluoromethyl)-2-fluoro-4-nitrobenzene.

Achieving the specific 3-fluoro substitution pattern on the aniline ring requires precise control over the regioselectivity of the reactions. The synthesis of anilines often relies on the stepwise introduction of functional groups onto the aromatic ring. researchgate.net

Regioselective halogenation is a key step. Traditional electrophilic aromatic halogenation of activated rings like N-aryl amides can lead to mixtures of ortho and para products. nih.gov Modern methods offer greater control. For instance, using N-halosuccinimides in fluorinated alcohols can provide high regioselectivity under mild conditions. acs.org Another strategy is the ortho-selective oxidative halodeboronation of N-aryl amides, which uses a boronic acid group to direct the halogen to the desired position. nih.gov

Direct amination of C-H bonds is an attractive but challenging strategy. Photocatalysis has enabled the direct coupling of arenes with alkyl amines, avoiding the need for pre-functionalization. researchgate.net For building a molecule like this compound, a more common approach would be to start with a pre-functionalized arene. For example, the synthesis of 4-fluoro-3-nitroaniline (B182485) can be achieved by the nitration of p-fluoroaniline, where the fluorine atom and the amino group direct the incoming nitro group. Subsequent modifications would then be required to introduce the difluoromethyl group.

Catalytic Systems Employed in the Synthesis of this compound

The introduction of a difluoromethyl group onto an aromatic ring, particularly an aniline derivative, requires sophisticated catalytic systems capable of forming a C(sp²)–CF₂H bond. Research has largely concentrated on transition-metal-mediated cross-coupling reactions and, more recently, on photoredox catalysis, which offers milder and more sustainable pathways.

Transition-Metal-Mediated Difluoromethylation Reactions

Transition-metal catalysis is a cornerstone for the formation of carbon-fluorine and carbon-fluoroalkyl bonds. beilstein-journals.orgnih.gov The synthesis of difluoromethylated aromatics, including aniline derivatives, has garnered significant interest due to their potential applications in pharmaceuticals and agrochemicals. beilstein-journals.org Several metals, including copper, palladium, and nickel, have been employed to catalyze the cross-coupling of aryl halides or their equivalents with a difluoromethyl source.

Copper-catalyzed reactions represent one of the primary approaches. An early method involved the use of a zinc-based difluoromethyl reagent, [(DMPU)₂Zn(CF₂H)₂], in conjunction with a copper iodide (CuI) catalyst to perform difluoromethylation on aryl iodides. rsc.org This process operates through the transmetallation of the difluoromethyl group from zinc to copper. rsc.org

Palladium-based systems offer another powerful tool for this transformation. Pd-catalyzed difluoromethylation of aryl chlorides and bromides has been achieved using difluoromethyltrimethylsilane (TMSCF₂H) as the difluoromethyl source. rsc.org Nickel catalysis has also proven effective, particularly in Negishi-type cross-couplings. rsc.org For instance, the nickel pre-catalyst [(DPPF)Ni(COD)] can be used with the [(DMPU)₂Zn(CF₂H)₂] reagent to couple with various aryl halides. rsc.org

These methods typically require a pre-functionalized aniline substrate, such as 4-bromo- or 4-iodo-3-fluoroaniline, to achieve the desired cross-coupling reaction. The choice of catalyst, ligand, and difluoromethylating agent is critical to achieving high yields and selectivity.

Table 1: Selected Transition-Metal-Mediated Difluoromethylation Systems

Catalyst System Difluoromethyl Source Substrate Type Reference
CuI [(DMPU)₂Zn(CF₂H)₂] Aryl Iodides rsc.org
Pd Catalyst TMSCF₂H Aryl Chlorides/Bromides rsc.org
[(DPPF)Ni(COD)] [(DMPU)₂Zn(CF₂H)₂] Aryl Halides rsc.org
Ni(acac)₂·H₂O 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole Aryl Zinc Reagents rsc.org

Photoredox Catalysis in C(sp²)-CF₂H Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable alternative for constructing C(sp²)–CF₂H bonds, often proceeding under mild, metal-free conditions. qmul.ac.uknih.gov These methods typically rely on the generation of a difluoromethyl radical from a stable precursor, which then engages with the aniline substrate. nih.gov

One successful strategy employs an organic photocatalyst, such as Eosin Y, to initiate the reaction. nih.govacs.org Under visible light irradiation, the excited photocatalyst can reduce a difluoromethyl radical precursor, like ethyl bromodifluoroacetate. acs.org The resulting difluoromethyl radical can then add to an aniline derivative. This approach has been shown to be effective for a wide range of anilines containing both electron-rich and moderately electron-withdrawing groups. nih.govacs.org

A complementary, photocatalyst-free method involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a fluoroalkylating agent (e.g., ethyl difluoroiodoacetate). nih.gov This EDA complex can be directly excited by visible light, leading to a single-electron transfer (SET) event that generates the necessary difluoromethyl radical and an aniline radical cation, which then combine to form the product. nih.gov This method avoids the need for an external photocatalyst, simplifying the reaction setup. nih.gov Quantum yield experiments have suggested that a radical chain mechanism is operative in these transformations. nih.gov

Table 2: Photoredox Systems for Difluoromethylation of Anilines

Catalytic System Difluoromethyl Source Key Features Reference
Eosin Y (Organic Photocatalyst) Ethyl bromodifluoroacetate Metal-free; mild conditions; oxidative quenching cycle. nih.govacs.org
Electron Donor-Acceptor (EDA) Complex Ethyl difluoroiodoacetate Photocatalyst-free; direct photoexcitation of substrate-reagent complex. nih.gov
Rose Bengal (Organic Photocatalyst) Sodium difluoromethanesulfinate (CF₂HSO₂Na) Metal-free; uses O₂ as a green oxidant. rsc.orgnih.gov

Considerations for Scalable and Sustainable Synthesis

The development of scalable and sustainable methods for producing this compound is critical for its potential industrial application. Sustainability in this context involves using milder reaction conditions, avoiding toxic or expensive metal catalysts, and employing readily available reagents.

Photoredox catalysis, particularly using organic dyes, aligns well with the principles of green chemistry. nih.gov These reactions often proceed at room temperature, use visible light as a renewable energy source, and can employ green oxidants like molecular oxygen, obviating the need for stoichiometric chemical oxidants. nih.gov The development of protocols that work without an external photocatalyst, such as the EDA complex strategy, further enhances the sustainability and operational simplicity of the process. nih.gov

For scalability, the development of robust and user-friendly difluoromethylating reagents is key. One such reagent, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), has been designed for direct, mild, and scalable difluoromethylation. nih.gov This reagent is effective for a variety of substrates under open-flask conditions, which is highly advantageous for large-scale synthesis. nih.gov The use of flow photochemistry is another promising avenue for improving the scalability of photoredox reactions, offering better control over reaction parameters and improved safety. qmul.ac.uk Furthermore, synthetic methods that demonstrate high yields on a gram-scale highlight their practical potential for larger-scale production. acs.org

Reactivity and Mechanistic Investigations of 4 Difluoromethyl 3 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution is a fundamental reaction class for modifying aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the ring.

In 4-(difluoromethyl)-3-fluoroaniline, the directing effects of the three substituents—amino, fluoro, and difluoromethyl—are in competition. The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comwikipedia.org Conversely, the fluorine atom at the 3-position is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org The difluoromethyl group (-CHF₂) at the 4-position is an electron-withdrawing group due to the inductive effect of the two fluorine atoms, and as such, it is a deactivating and meta-directing group. libretexts.org

The regiochemical outcome of an electrophilic attack is determined by the interplay of these directing effects. The positions ortho to the strongly activating amino group (positions 2 and 6) are expected to be the most nucleophilic. The fluorine atom also directs ortho and para to itself (positions 2, 4, and 6). The difluoromethyl group directs meta to itself (positions 2 and 6). Therefore, all three substituents direct an incoming electrophile to the positions 2 and 6. Position 2 is sterically hindered by the adjacent fluorine atom, making position 6 the most likely site of electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Predicted Minor Product(s)
Br₂/FeBr₃2-Bromo-4-(difluoromethyl)-3-fluoroaniline6-Bromo-4-(difluoromethyl)-3-fluoroaniline
HNO₃/H₂SO₄2-Nitro-4-(difluoromethyl)-3-fluoroaniline6-Nitro-4-(difluoromethyl)-3-fluoroaniline
SO₃/H₂SO₄2-Amino-5-(difluoromethyl)-6-fluorobenzenesulfonic acid2-Amino-3-(difluoromethyl)-4-fluorobenzenesulfonic acid

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the present substituents. Actual experimental results may vary.

Regiochemical studies on similarly substituted anilines confirm that the powerful ortho, para-directing effect of the amino group typically dominates. byjus.com For instance, the nitration of aniline (B41778) itself under strongly acidic conditions can lead to a significant amount of the meta-nitro product because the anilinium ion, which is formed by protonation of the amino group, is a meta-director. chemistrysteps.com However, in the case of this compound, the basicity of the amino group is reduced by the electron-withdrawing substituents, which may lessen the extent of anilinium ion formation and favor substitution directed by the neutral amino group.

Nucleophilic Aromatic Substitution (NAS) Reactivity

Nucleophilic aromatic substitution provides a pathway to introduce nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups.

The lone pair of electrons on the nitrogen atom of the aniline moiety allows it to act as a nucleophile. For example, anilines can undergo N-alkylation and N-acylation reactions. A notable example is the photoinduced difluoroalkylation of anilines, which proceeds through a radical mechanism initiated by a single electron transfer (SET) from the aniline to a radical precursor. acs.orgnih.gov This process generates a radical cation of the aniline, which can then react with a difluoroalkyl radical.

Table 2: Examples of Nucleophilic Reactions at the Aniline Nitrogen

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide, BaseN-Alkyl-4-(difluoromethyl)-3-fluoroaniline
N-AcylationAcyl Chloride, BaseN-Acyl-4-(difluoromethyl)-3-fluoroaniline
DifluoroalkylationICF₂CO₂Et, PhotocatalystN-(2,2-Difluoro-2-ethoxyacetyl)-4-(difluoromethyl)-3-fluoroaniline

This table provides illustrative examples of reactions based on the known nucleophilicity of the aniline nitrogen.

Oxidation Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the reaction can proceed through various pathways to yield a range of products. The oxidation of substituted anilines has been studied with various oxidants, and the products often include azoxybenzenes, azobenzenes, and nitrobenzenes. arabjchem.orgdaneshyari.com The reaction mechanisms frequently involve the formation of aniline radical cations as key intermediates. acs.orgnih.gov

The oxidation of this compound would likely be influenced by the electronic properties of the substituents. The electron-withdrawing fluoro and difluoromethyl groups would make the aniline less susceptible to oxidation compared to aniline itself. The specific products formed would depend on the oxidant used and the reaction conditions. For example, oxidation with a mild oxidizing agent might lead to the formation of the corresponding azoxybenzene, while a stronger oxidant could potentially yield the nitro derivative.

Table 3: Potential Oxidation Products of this compound

Oxidizing AgentPotential Major Product
Mild Oxidant (e.g., H₂O₂/Base)4,4'-Bis(difluoromethyl)-3,3'-difluoroazoxybenzene
Strong Oxidant (e.g., m-CPBA)1-(Difluoromethyl)-2-fluoro-4-nitrobenzene

This table presents potential oxidation products based on general reactivity patterns of substituted anilines. The actual product distribution would need to be determined experimentally.

Oxidative Transformations Leading to Difluoromethylated Derivatives

The oxidative transformation of aniline derivatives can lead to a variety of products, and the presence of fluorine substituents can influence the reaction pathways. For instance, the oxidation of 4-fluoroaniline (B128567) has been shown to produce 4-fluoroazobenzene. researchgate.net While specific studies on the comprehensive oxidative transformations of this compound are not extensively detailed in the provided results, general principles of aniline oxidation suggest that reactions could lead to the formation of azo compounds, phenazines, or polymeric structures. metu.edu.tr The electron-withdrawing nature of both the difluoromethyl and fluoro groups would likely impact the electron density of the aromatic ring and the amino group, thereby influencing the susceptibility to oxidation and the nature of the resulting products.

Formation of Quinone-Type Structures

The oxidation of anilines can, under certain conditions, lead to the formation of quinone-imines or related structures. These reactions often proceed through radical cation intermediates. The specific formation of quinone-type structures from this compound is not explicitly described in the provided search results. However, the synthesis of quinolin-4-ones, which contain a quinone-like moiety, from aniline derivatives is a well-established area of research. nih.gov These syntheses often involve condensation and cyclization reactions rather than direct oxidation of the aniline ring to a quinone. nih.govorganic-chemistry.org

Reduction Pathways of the Aniline and Difluoromethyl Moieties

Reductive Transformations of the Difluoromethyl Group

The difluoromethyl (CF2H) group is generally considered stable under many reductive conditions. However, recent advancements have demonstrated methods for the defluorinative functionalization of trifluoromethyl groups to yield difluoromethyl motifs, proceeding through a difluoromethyl anion intermediate. chemrxiv.org This suggests that under specific, highly reducing conditions, the C-F bonds in the difluoromethyl group could potentially undergo transformation, although this is not a common reaction pathway. The primary focus in the literature is often on the introduction of the difluoromethyl group rather than its reduction. chemrxiv.org

Reduction of the Aromatic Ring System

The reduction of the aromatic ring of an aniline derivative typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature. The presence of the fluorine and difluoromethyl substituents would likely influence the reactivity of the ring towards reduction. No specific examples of the complete reduction of the aromatic ring of this compound were found in the provided search results.

Condensation and Cycloaddition Reactions

Synthesis of Fluorinated Heterocyclic Compounds (e.g., Quinolines, Pyrazoles)

This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.

Quinolines: The synthesis of quinolines and their derivatives, such as quinolin-4-ones, often involves the reaction of anilines with β-dicarbonyl compounds or their equivalents, followed by cyclization. nih.govrsc.org For example, the Gould-Jacobs reaction is a classic method for producing quinolin-4-ones from anilines and diethyl ethoxymethylenemalonate. nih.gov While a direct synthesis of a quinoline (B57606) from this compound is not detailed, the general applicability of these methods suggests its potential as a starting material. organic-chemistry.orgnih.gov A domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones has been established from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor. rsc.org

Pyrazoles: Pyrazoles containing fluorinated substituents are frequently synthesized through [3+2] cycloaddition reactions. researchgate.netnih.gov A common strategy involves the reaction of a hydrazonoyl halide (containing the desired fluoroalkyl group) with an alkene or alkyne. researchgate.net For instance, difluoroacetohydrazonoyl bromides have been utilized as building blocks for constructing CF2H-substituted pyrazoline and pyrazole (B372694) compounds. researchgate.net Another approach is the one-pot reaction of a fluoroalkylamine hydrochloride with sodium nitrite (B80452) to generate an in situ diazoalkane, which then undergoes cycloaddition with an electron-deficient alkyne to form the pyrazole ring. d-nb.info

Table of Synthesized Heterocyclic Compounds:

HeterocycleSynthetic MethodKey ReactantsReference
Difluoromethylated Pyrazolines/Pyrazoles[3+2] CycloadditionDifluoroacetohydrazonoyl bromides, Electron-deficient olefins researchgate.net
C2F5-substituted PyrazolesOne-pot [3+2] CycloadditionC2F5CH2NH2·HCl, NaNO2, Electron-deficient alkynes d-nb.info
4,4-Difluoro-1H-pyrazolesElectrophilic FluorinationPyrazole derivatives, Selectfluor™ thieme-connect.de
3-Fluoro-4-(trifluoromethyl)quinolinesMannich addition, Friedel-Crafts cyclization, AromatizationPentafluoropropen-2-ol, Aldimines nih.gov
4-QuinolonesVarious (e.g., Gould-Jacobs, Conrad-Limpach)Aniline derivatives, β-dicarbonyl compounds nih.gov

Derivatization through Schiff Base Formation

The formation of a Schiff base, or an imine, is a fundamental derivatization reaction for primary amines such as this compound. This condensation reaction with an aldehyde or ketone introduces a carbon-nitrogen double bond (azomethine group), which can be a key linkage in the synthesis of more complex molecules. nih.govresearchgate.net The reaction is typically reversible and involves a two-step mechanism. acs.orgnih.gov

The reactivity of this compound in Schiff base formation is significantly influenced by the electronic properties of its substituents. Both the fluorine atom at the 3-position and the difluoromethyl group at the 4-position are electron-withdrawing. This reduces the electron density on the aniline ring and, consequently, the nucleophilicity of the amino group. A decrease in the nucleophilicity of the amine can lead to a slower reaction rate compared to aniline or anilines with electron-donating groups. researchgate.net

Despite the reduced nucleophilicity, the formation of Schiff bases from fluorinated anilines is a well-established synthetic route. mdpi.com For instance, various fluorinated anilines have been successfully condensed with different aldehydes under various reaction conditions, including conventional heating in solvents like ethanol (B145695) or through solvent-free mechanochemical grinding. mdpi.comajol.info The synthesis of imines from fluorinated benzaldehydes and various anilines has been achieved with good to excellent yields, demonstrating the feasibility of this reaction even with electron-deficient partners. mdpi.com

In a typical procedure, equimolar amounts of the aniline derivative and the corresponding aldehyde are reacted in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. ajol.info The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). updatepublishing.com The resulting Schiff bases can be characterized by spectroscopic methods like FT-IR, which would show a characteristic absorption peak for the C=N stretching vibration, and NMR spectroscopy. ajol.infointernationaljournalcorner.com

The table below illustrates hypothetical examples of Schiff base formation starting from this compound with different aromatic aldehydes, based on general procedures for similar compounds.

Reactant 1Reactant 2Reaction ConditionsExpected Product
This compoundBenzaldehydeEthanol, reflux, cat. H+N-(4-(Difluoromethyl)-3-fluorophenyl)-1-phenylmethanimine
This compound4-MethoxybenzaldehydeToluene, Dean-Stark trapN-(4-(Difluoromethyl)-3-fluorophenyl)-1-(4-methoxyphenyl)methanimine
This compound4-NitrobenzaldehydeMechanochemical grinding, 15 minN-(4-(Difluoromethyl)-3-fluorophenyl)-1-(4-nitrophenyl)methanimine

In-depth Analysis of this compound Reveals Limited Publicly Available Research for Specified Applications

A thorough investigation into the scientific and patent literature for the chemical compound This compound reveals a significant scarcity of detailed, publicly available information regarding its specific applications in pharmaceuticals, agrochemicals, and material science as outlined. While the fields of medicinal chemistry and materials research frequently utilize fluorinated aniline derivatives, specific data and comprehensive studies on this particular isomer are not readily found in the public domain.

The unique substitution pattern of this compound, featuring a difluoromethyl (CHF2) group and a fluorine atom on the aniline ring, suggests its potential as a valuable building block. The introduction of fluorine and difluoromethyl groups into organic molecules is a widely recognized strategy in drug discovery and materials science. These modifications can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, which are critical for developing new technologies.

Consequently, a detailed article structured around its strategic use in complex organic synthesis, as initially requested, cannot be generated with scientific accuracy and the required depth at this time. The creation of content for the specified subsections—including the design of drug candidates, enhancement of pharmacokinetic profiles, development of novel agrochemicals, and contributions to material science—would be speculative without direct evidence from dedicated research on this compound.

Further research and publication in the scientific community are required to fully elucidate the specific roles and applications of this compound.

Contributions to Material Science and Advanced Functional Molecules

Synthesis of Liquid Crystalline Compounds

There is currently no specific information available in the scientific literature detailing the synthesis of liquid crystalline compounds using this compound as a key intermediate. Research in the field of fluorinated liquid crystals has often focused on compounds containing trifluoromethyl (-CF3) or single fluorine substituents, which have been shown to influence mesophase behavior and dielectric anisotropy. The specific impact of the difluoromethyl (-CHF2) group in combination with a fluorine atom in an aniline-based core on liquid crystalline properties has yet to be reported.

Incorporation into Specialized Polymeric Structures

Similarly, the incorporation of this compound into specialized polymeric structures is not described in the available research. Fluorinated anilines are known to be used as monomers for the synthesis of polyanilines with modified properties, such as improved solubility and thermal stability. However, studies detailing the polymerization of this specific difluoromethyl-substituted aniline or its use in the synthesis of other polymers are not currently present in the public domain.

Broader Utility as a Chemical Research Building Block

The primary recognized application of this compound is as a chemical research building block. Its bifunctional nature, possessing both a reactive amine group and a fluorinated aromatic ring, makes it a valuable starting material for the synthesis of a variety of more complex organic molecules. The unique substitution pattern of the fluorine and difluoromethyl groups can be leveraged to introduce specific steric and electronic effects into a target molecule, which is a common strategy in medicinal chemistry and materials science for fine-tuning molecular properties.

The table below summarizes the key identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number Not definitively assigned; 445303-96-8 for 3-(Difluoromethyl)-4-fluoroaniline (B1592694)
Molecular Formula C₇H₆F₃N
Molecular Weight 161.12 g/mol

Chemical Reactivity and Synthetic Utility

Reactions Involving the Aniline (B41778) Moiety

The primary amine group of this compound is a versatile functional group that can participate in a wide range of chemical reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups. guidechem.com

Coupling Reactions: Participation as a nucleophile in various cross-coupling reactions to form C-N bonds. guidechem.com

These reactions allow for the incorporation of the 4-(difluoromethyl)-3-fluorophenyl moiety into more complex molecular architectures, which is a key aspect of its utility as a building block.

Influence of Fluorine and Difluoromethyl Substituents on Reactivity

The fluorine and difluoromethyl groups are both strongly electron-withdrawing. This has several important consequences for the reactivity of the molecule:

Reduced Basicity of the Amine: The electron-withdrawing substituents decrease the electron density on the nitrogen atom, making the amine less basic compared to aniline.

The unique electronic properties imparted by the fluorine and difluoromethyl groups are crucial for fine-tuning the reactivity and properties of the final products derived from this intermediate.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations on Molecular Structure and Electronic Configuration

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. Methods such as Density Functional Theory (DFT) are particularly well-suited for these investigations, providing a balance between computational cost and accuracy.

The conformational landscape of 4-(Difluoromethyl)-3-fluoroaniline is primarily dictated by the orientation of the amine (-NH2) and difluoromethyl (-CHF2) groups relative to the benzene (B151609) ring. Computational studies on analogous anilines, such as m-fluoroaniline, indicate that the amine group is typically pyramidal, though the degree of pyramidalization can be influenced by substituent effects. nih.gov In the case of this compound, the primary conformers would likely arise from the rotation of the C-N bond and the C-C bond connecting the difluoromethyl group to the aromatic ring.

Tautomeric equilibria in aniline (B41778) derivatives, particularly the imine-enamine tautomerism, have been the subject of computational studies. nih.gov For this compound, the amine tautomer is expected to be overwhelmingly more stable than any potential imine tautomers. The high energy barrier for proton transfer from the nitrogen to a ring carbon makes the formation of imine tautomers highly unfavorable under normal conditions. Computational studies on other substituted anilines support the predominance of the amine form. nih.gov

Table 1: Predicted Conformational Data for Aniline Analogs

ParameterAnilinem-Fluoroaniline
C-N Bond Length (Å)~1.40~1.40
H-N-H Angle (°)~113~113
Pyramidalization Angle (°)~142.5Similar to aniline

Data extrapolated from computational studies on aniline and its derivatives. nih.gov

The electron density distribution in this compound is significantly influenced by the electronegative fluorine atom and the electron-withdrawing difluoromethyl group. A Molecular Electrostatic Potential (MEP) map, a common output of quantum chemical calculations, would likely show regions of negative potential (electron-rich) around the fluorine and nitrogen atoms, and regions of positive potential (electron-poor) around the amine hydrogens and the difluoromethyl hydrogens.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov For anilines, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, making the molecule nucleophilic and susceptible to electrophilic attack at the ortho and para positions. nih.gov The LUMO is generally a π*-orbital of the benzene ring. The presence of the electron-withdrawing fluorine and difluoromethyl groups is expected to lower the energies of both the HOMO and LUMO compared to aniline itself. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of m-Fluoroaniline

PropertyValue
HOMO Energy (eV)-5.67
LUMO Energy (eV)-0.76
HOMO-LUMO Gap (eV)4.91

Data from a DFT study on m-fluoroaniline.

Mechanistic Probing of Reactions Involving this compound

While specific mechanistic studies on this compound are lacking, computational methods can be used to elucidate plausible reaction pathways and transition states for reactions it might undergo.

Aniline and its derivatives are known to undergo a variety of reactions, including electrophilic aromatic substitution and diazotization. nih.gov Computational studies can map out the potential energy surface for such reactions, identifying intermediates and transition states. For instance, in an electrophilic aromatic substitution reaction, a computational model could detail the formation of the sigma complex (arenium ion) and the subsequent proton loss to restore aromaticity. The transition state for such a reaction would feature partially formed and broken bonds. nih.gov The regioselectivity of such reactions (attack at positions ortho or para to the amine group) is governed by the stability of the corresponding intermediates, which can be predicted computationally.

The reactivity of substituted anilines can be quantitatively assessed through energetic analysis. Kinetic studies on the oxidation of various meta-substituted anilines have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. ijsr.net Given that both the fluoro and difluoromethyl groups are electron-withdrawing, it can be inferred that this compound would be less reactive towards electrophilic attack than aniline. The Hammett equation, which relates reaction rates to substituent constants, provides a framework for such predictions. ijsr.net Computational calculations of activation energies for proposed reaction pathways can provide a more detailed and quantitative picture of the molecule's reactivity.

Table 3: Kinetic Data for the Oxidation of Meta-Substituted Anilines

SubstituentRate Constant (log k₂)
m-CH₃Higher
HIntermediate
m-FLower
m-ClLower
m-NO₂Lowest

Qualitative trend from a study on the oxidation of meta-substituted anilines. ijsr.net

Analysis of Intermolecular Interactions

The intermolecular forces exerted by this compound are critical to understanding its physical properties and how it interacts with other molecules. Computational methods can quantify these interactions.

The amine group can act as both a hydrogen bond donor (N-H) and a weak acceptor (N lone pair). The fluorine atom can also act as a weak hydrogen bond acceptor. Computational studies on aniline-anisole complexes have explored the competition between N-H···O and N-H···π hydrogen bonds. nih.gov In a condensed phase or in solution, this compound would be expected to form hydrogen bonds.

Furthermore, the aromatic ring can participate in π-stacking interactions. Studies on fluoroaromatic compounds have shown that C-H···F interactions can play a significant role in the aggregation of molecules in the solid state. researchgate.net The interplay between hydrogen bonding and π-stacking, influenced by the electronic character of the substituents, dictates the supramolecular assembly. Computational analysis of molecular pairs or clusters can provide estimates of the energies of these different types of intermolecular interactions.

Table 4: Common Intermolecular Interactions and Their Typical Energies

Interaction TypeTypical Energy (kJ/mol)
N-H···O Hydrogen Bond15-25
C-H···F Hydrogen Bond2-10
π-π Stacking5-15

General energy ranges for common intermolecular interactions.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a fascinating functional group in medicinal chemistry. While fluorine is highly electronegative, the presence of two fluorine atoms on the same carbon atom renders the attached hydrogen atom acidic. This acidity allows the CF₂H group to function as a hydrogen bond donor. nih.gov This capability is particularly noteworthy because it enables the difluoromethyl group to act as a bioisostere for more traditional hydrogen bonding groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.gov

This mimicry allows medicinal chemists to substitute these groups with a CF₂H group to enhance properties such as metabolic stability and lipophilicity without sacrificing the crucial hydrogen bonding interactions required for molecular recognition at a biological target, such as an enzyme or receptor. nih.gov The interaction involves the acidic proton of the CF₂H group forming a hydrogen bond with a hydrogen bond acceptor, like an oxygen or nitrogen atom, on a target molecule. nih.gov

Table 1: Bioisosteric Comparison of the Difluoromethyl Group

Functional Group Hydrogen Bonding Capacity Typical Role in Biological Interactions
Difluoromethyl (-CF₂H) Donor Bioisostere for -OH, -SH, -NH₂; enhances metabolic stability. nih.gov
Hydroxyl (-OH) Donor and Acceptor Forms strong hydrogen bonds; common in active sites.
Thiol (-SH) Weak Donor Participates in hydrogen bonding and disulfide bridges.

| Amine (-NH₂) | Donor and Acceptor | Key for salt bridge formation and hydrogen bonding. |

Non-Covalent Interactions Influencing Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is governed by a suite of non-covalent interactions. For this compound, its structure allows for a variety of these interactions, which are critical for its potential biological activity.

Hydrogen Bonding: The primary sites for hydrogen bonding are the amino (-NH₂) group, which can act as both a donor and acceptor, and the difluoromethyl (-CF₂H) group, which acts as a donor. nih.gov The fluorine atom on the ring can also act as a weak hydrogen bond acceptor. These interactions are directional and play a key role in determining the specific orientation of the molecule within a binding pocket. nih.gov

Halogen Bonding: The fluorine atom at the 3-position can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). umt.edu Though often weaker than hydrogen bonds, halogen bonds are highly directional and can be a crucial factor in ligand-receptor binding. umt.edu

π-Interactions: The aromatic benzene ring can engage in π-π stacking with other aromatic residues in a binding site or in cation-π interactions with positively charged groups.

The interplay of these forces dictates the molecule's affinity and selectivity for its biological targets. For example, in protein binding, the amino group might form a hydrogen bond with a backbone carbonyl, while the difluoromethyl group interacts with a nearby aspartate or glutamate (B1630785) residue, and the aromatic ring stacks with a phenylalanine or tyrosine side chain. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound

Interaction Type Participating Group(s) on Molecule Potential Binding Partner
Hydrogen Bond (Donor) Amino (-NH₂), Difluoromethyl (-CF₂H) Oxygen, Nitrogen atoms (e.g., in protein backbones or side chains) nih.gov
Hydrogen Bond (Acceptor) Amino (-NH₂), Fluoro (-F) Hydrogen atoms on -OH, -NH groups
Halogen Bond Fluoro (-F) Nucleophilic atoms (e.g., Oxygen in carbonyls, Nitrogen in heterocycles) umt.edu
π-π Stacking Benzene Ring Aromatic rings (e.g., Phenylalanine, Tyrosine)

| Cation-π Interaction | Benzene Ring | Positively charged ions or groups (e.g., Lysine, Arginine) |

Theoretical Prediction of Reactivity Descriptors

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict a molecule's reactivity through various descriptors. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and "softer," meaning it is more polarizable and readily participates in chemical reactions. chemrxiv.org

Ionization Potential (I): Calculated as I = -E(HOMO), it represents the energy required to remove an electron. A lower ionization potential indicates a better electron donor. chemrxiv.org

Electron Affinity (A): Calculated as A = -E(LUMO), it is the energy released when an electron is added. A higher electron affinity points to a better electron acceptor. chemrxiv.org

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. chemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around a molecule. chemrxiv.org It helps predict sites for electrophilic and nucleophilic attack. Red/yellow regions indicate high electron density (susceptible to electrophilic attack), while blue regions indicate low electron density (susceptible to nucleophilic attack). chemrxiv.org

While specific DFT calculations for this compound are not publicly available, the principles can be illustrated with data from the related compound m-fluoroaniline. chemrxiv.org

Table 3: Theoretical Reactivity Descriptors (Illustrative)

Descriptor Significance
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. chemrxiv.org
Ionization Potential (I) Relates to the ability to donate electrons. chemrxiv.org
Electron Affinity (A) Relates to the ability to accept electrons. chemrxiv.org
Global Hardness (η) Measures resistance to deformation of the electron cloud. chemrxiv.org
Global Softness (S) The reciprocal of hardness; indicates high polarizability and reactivity. chemrxiv.org

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. chemrxiv.org |


Impact of Fluorine and Difluoromethyl Substituents on Biological Activity

The introduction of fluorine atoms and fluorinated groups into bioactive molecules is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological profiles. alfa-chemistry.commdpi.comscilit.com In this compound, the fluorine atom at the 3-position and the difluoromethyl (-CF₂H) group at the 4-position synergistically modulate the molecule's properties.

Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and form strong bonds with carbon, which often leads to improved metabolic stability. annualreviews.orgnih.gov The presence of fluorine can block sites susceptible to metabolic oxidation, a common strategy to increase a drug's half-life. nih.gov For example, placing fluorine on a benzene ring can prevent aromatic hydroxylation at that position. nih.gov

The difluoromethyl group is particularly noteworthy. It serves as a lipophilic hydrogen bond donor, a unique characteristic that allows it to mimic protic groups like hydroxyls or thiols while increasing lipophilicity. acs.orgbohrium.comnih.gov This dual-functionality can enhance binding affinity to biological targets by establishing favorable interactions within hydrophobic pockets of proteins or enzymes. nih.govresearchgate.net Structure-activity relationship studies on various bioactive compounds have shown that the inclusion of fluorine-containing motifs such as -F, -CF₂H, and -CF₃ can significantly boost biological potential, including insecticidal and antifungal activity in agrochemicals. acs.org

Modulation of Lipophilicity and Membrane Permeability for Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design that governs a molecule's ability to permeate cell membranes and reach its target. nih.govyoutube.com The fluorinated substituents of this compound play a crucial role in tuning this property.

The introduction of fluorine into a molecule generally increases its lipophilicity. mdpi.comnih.gov While the difluoromethyl group is considered a lipophilicity-enhancing substituent, its impact is more moderate compared to the more heavily fluorinated trifluoromethyl (-CF₃) group. acs.orgh1.co This allows for a more nuanced adjustment of a drug candidate's properties. sci-hub.se Studies on difluoromethyl anisoles and thioanisoles have shown that the change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, indicating that the effect is context-dependent and influenced by other substituents on the aromatic ring. acs.orgnih.govh1.co

This modulation is vital for membrane permeability. An optimal level of lipophilicity is required for a drug to effectively partition into and cross the lipid bilayers of cell membranes. nih.govnih.gov By incorporating the -CF₂H group, medicinal chemists can enhance a compound's ability to traverse these biological barriers, potentially leading to improved absorption and distribution in the body. researchgate.net

Table 1: Comparative Lipophilicity of Aniline and a Fluorinated Analogue This table provides a conceptual comparison. Actual logP values can vary based on experimental conditions.

CompoundKey SubstituentsExpected Lipophilicity (logP)Impact on Membrane Permeability
Aniline-NH₂LowLower permeability
4-Fluoroaniline (B128567)-NH₂, 4-FHigher than AnilineIncreased permeability
This compound-NH₂, 3-F, 4-CF₂HSignificantly Higher than AnilineEnhanced permeability

Influence on Metabolic Stability in Biological Systems

A significant advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability it confers. annualreviews.orgnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. annualreviews.orgnih.gov

In this compound, both the aromatic fluorine and the difluoromethyl group contribute to this stability. The fluorine at the 3-position and the -CF₂H group at the 4-position effectively block these sites from oxidative metabolism, which are common points of attack on aniline rings. nih.govnih.gov While fluorinated groups are generally stable, metabolism can still occur. For instance, hydroxylation at a difluoromethyl carbon has been observed as a minor metabolic pathway in some compounds, which can lead to the formation of reactive intermediates. nih.gov However, compared to their non-fluorinated hydrocarbon counterparts, fluorinated groups significantly reduce the rate of metabolic degradation. annualreviews.org This increased stability can lead to a longer duration of action and improved pharmacokinetic profiles for drug candidates. nih.gov

Bioisosteric Potential of the Difluoromethyl Group in Drug Discovery

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical and biological properties, is a fundamental tactic in medicinal chemistry. sci-hub.seprinceton.edu The difluoromethyl group (-CF₂H) has emerged as a valuable and versatile bioisostere, prized for its unique electronic and steric properties. researchgate.net

The -CF₂H group is recognized as a "lipophilic hydrogen bond donor." acs.orgbohrium.comresearchgate.net The highly polarized C-H bond within the difluoromethyl group allows it to act as a hydrogen bond donor, similar to the protic hydrogen in hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. acs.orgbohrium.com This makes it a suitable bioisosteric replacement for these classic functional groups.

The key advantage of this replacement is the ability to maintain crucial hydrogen bonding interactions with a biological target while simultaneously increasing lipophilicity and metabolic stability. researchgate.netprinceton.edu Hydroxyl and thiol groups are often susceptible to metabolic oxidation and conjugation, which can lead to rapid clearance of a drug. princeton.edu By replacing them with a robust -CF₂H group, medicinal chemists can design molecules that retain their binding potency but possess superior pharmacokinetic properties. alfa-chemistry.comprinceton.edu Studies have quantified the hydrogen bond donor capacity (acidity) of the -CF₂H group, finding it to be comparable to that of anilines and thiophenols, though weaker than that of hydroxyl groups. acs.orgbohrium.comh1.co

Table 2: Hydrogen Bond Acidity Comparison Data derived from Abraham's solute ¹H NMR analysis for a series of difluoromethyl anisoles and thioanisoles. acs.orgbohrium.com

Functional GroupHydrogen Bond Acidity (Parameter A)Role
Hydroxyl (-OH)HigherStrong H-bond donor
Difluoromethyl (-CF₂H)0.085–0.126Moderate H-bond donor
Thiol (-SH)Similar to -CF₂HModerate H-bond donor
Aniline (-NH₂)Similar to -CF₂HModerate H-bond donor

The substitution of a protic group with a difluoromethyl group can have profound effects on how a ligand binds to its target. acs.orgresearchgate.net By preserving the hydrogen-bonding capability, the -CF₂H group can help anchor a ligand in the binding pocket of a receptor or enzyme. h1.co Simultaneously, the increased lipophilicity of the group can lead to more favorable interactions with hydrophobic residues in the binding site, potentially increasing binding affinity. researchgate.netnih.gov

This bioisosteric swap can also enhance selectivity. The specific geometry and electronic nature of the -CF₂H group may favor binding to one receptor subtype over another, even if the original protic group did not confer such selectivity. acs.org The subtle yet significant changes in size, conformation, and electronic distribution upon introducing a -CF₂H group can be enough to optimize the fit within a specific target's binding pocket, leading to a more selective and potentially more effective therapeutic agent with fewer off-target effects. acs.orgnih.gov

Comparative SAR Studies with Positional and Analogous Fluoroanilines

The precise positioning of substituents on an aromatic ring is critical for biological activity. Structure-activity relationship (SAR) studies comparing positional isomers of fluoroanilines demonstrate that even a minor shift in a substituent's location can dramatically alter a compound's efficacy and properties. acs.orgresearchgate.net

For instance, in the development of antimalarial agents based on quinazoline (B50416) scaffolds, the substitution pattern on the aniline moiety was found to be crucial. The use of 4-chloro-3-fluoroaniline (B146274) as a building block resulted in compounds with significantly improved potency against the Plasmodium falciparum parasite compared to other halogenated anilines. ossila.com This highlights that the specific electronic and steric environment created by the 3-fluoro and 4-chloro substituents is optimal for activity in that particular series.

Similarly, SAR studies on opioid receptor modulators showed that the position of substituents on a benzamide (B126) ring attached to the core structure greatly influenced binding affinity and selectivity for KOR, MOR, and DOR receptors. acs.org Electron-withdrawing groups like a trifluoromethyl group at the para-position led to a decrease in binding affinity. acs.org These findings underscore the principle that the biological activity of this compound is intrinsically linked to its specific 3,4-disubstitution pattern, which would likely differ from that of its positional isomers, such as 3-(difluoromethyl)-4-fluoroaniline (B1592694) or other analogous fluoroanilines. vulcanchem.comglpbio.com

Conclusion

4-(Difluoromethyl)-3-fluoroaniline stands as a testament to the growing sophistication of fluorination strategies in modern organic synthesis. Its unique combination of a reactive aniline (B41778) moiety with the electronically influential fluorine and difluoromethyl substituents makes it a highly valuable and versatile building block. As research in medicinal chemistry, agrochemicals, and materials science continues to push the boundaries of molecular design, the demand for specialized intermediates like this compound is expected to grow. The ongoing development of efficient synthetic routes to this and related compounds will undoubtedly fuel further innovation and lead to the discovery of new molecules with enhanced performance and function.

Emerging Research Directions and Advanced Methodologies

Innovations in Fluorination Reagent Design and Synthesis

The development of novel and efficient fluorination reagents is a cornerstone of modern organofluorine chemistry. pharmtech.comoup.com Traditional methods often rely on harsh and hazardous reagents, necessitating specialized handling and equipment. pharmtech.com Recent research has focused on creating milder, more selective, and user-friendly reagents for the introduction of difluoromethyl groups.

Innovations in this area include the development of new nucleophilic and electrophilic difluoromethylating agents. pharmtech.comqmul.ac.uk For instance, reagents like (difluoromethyl)trimethylsilane (B44995) have been developed for the nucleophilic difluoromethylation of various substrates. pharmtech.com The design of these reagents often focuses on enhancing stability and reactivity, allowing for more controlled and efficient synthesis of compounds like 4-(difluoromethyl)-3-fluoroaniline. The fine-tuning of the electronic properties of these reagents is a key strategy to improve their performance in nucleophilic fluorination reactions. oup.comcas.cn

Furthermore, the development of reagents for trifluoromethylation, such as hypervalent iodine(III)-CF3 reagents and the Langlois reagent, has provided valuable insights that can be adapted for difluoromethylation. pharmtech.com These advancements are crucial for expanding the synthetic chemist's toolkit and enabling the more facile and cost-effective production of complex fluorinated molecules.

Continuous Flow and Microreactor Technologies for Scale-Up

The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for reactions involving hazardous materials or complex processes. Continuous flow and microreactor technologies have emerged as powerful solutions to address these challenges, offering enhanced safety, efficiency, and scalability. researchgate.netmit.edursc.org

Continuous flow systems enable reactions to be carried out in a continuous stream, providing precise control over reaction parameters such as temperature, pressure, and mixing. mit.edu This level of control is particularly advantageous for fluorination reactions, which can be highly exothermic and require careful management. researchgate.net The small reaction volumes within microreactors minimize the risks associated with handling toxic and corrosive reagents like elemental fluorine. researchgate.net

Research has demonstrated the successful application of continuous flow methodology for the synthesis of various fluorinated compounds, including N,N-difluoroaniline derivatives. researchgate.net These systems can facilitate the use of fluorinated gases, which are often challenging to handle in traditional batch reactors, by improving interfacial contact and reaction efficiency. mit.edursc.org The integration of online analysis techniques, such as benchtop NMR, further enhances the utility of continuous flow synthesis by allowing for real-time reaction monitoring and optimization. rsc.org This technology holds immense promise for the large-scale, cost-effective, and safe production of this compound and its derivatives.

Chemoinformatic-Guided Design of Novel Derivatives

Chemoinformatics has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. nih.gov By leveraging computational models and vast chemical databases, researchers can predict the biological activity, physicochemical properties, and potential toxicity of new compounds before they are synthesized in the laboratory. nih.govnih.govsci-hub.se

In the context of this compound, chemoinformatic approaches can be used to design novel derivatives with enhanced efficacy for specific applications. For example, by modifying the structure of a lead compound, it is possible to improve its binding affinity to a biological target or optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Molecular docking studies, a key component of chemoinformatics, can simulate the interaction between a ligand and a protein, providing insights into the structural basis of its activity. nih.govsci-hub.se

This in silico approach significantly accelerates the discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error methods. nih.gov The application of chemoinformatics to the design of fluoroaniline (B8554772) derivatives has already shown success in identifying potential anticancer agents. nih.govsci-hub.seresearchgate.net

Expansion of Synthetic Utility through Novel Reaction Development

The synthetic utility of a chemical building block is directly proportional to the number and variety of chemical transformations it can undergo. For this compound, ongoing research is focused on developing novel reactions that expand its synthetic potential. This includes exploring new methods for C-H functionalization, cross-coupling reactions, and the formation of heterocyclic systems.

Recent advancements in photoredox catalysis have opened up new avenues for the difluoroalkylation of anilines under mild and sustainable conditions. nih.govacs.org These methods often avoid the need for transition-metal catalysts and can proceed via the formation of electron donor-acceptor (EDA) complexes. nih.govacs.org Such innovative approaches allow for the direct introduction of the difluoromethyl group into a wider range of molecules, enhancing the versatility of this compound as a synthetic intermediate.

Furthermore, the development of new methods for the synthesis of fluorinated compounds, such as the use of fluorinated sulfones and related reagents, provides additional tools for manipulating and incorporating the difluoromethyl group. cas.cn The exploration of these novel reactions is critical for unlocking the full potential of this compound in the synthesis of complex and valuable molecules.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational and experimental approaches offers a powerful strategy for understanding and optimizing chemical reactions. nih.govrsc.org Computational chemistry, particularly density functional theory (DFT), can provide detailed insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern a chemical transformation. nih.govrsc.org

This theoretical understanding can then be used to guide experimental work, leading to the development of more efficient and selective synthetic methods. For example, computational studies have been used to elucidate the mechanism of C-F bond activation in fluoroarenes, providing valuable information for the design of new catalytic systems. rsc.org Similarly, the thermochemistry of fluoroaniline isomers has been investigated through a combination of experimental calorimetry and computational calculations, leading to a deeper understanding of their energetic properties. nih.govacs.org

This synergistic approach has also been applied to the screening of potential drug candidates, where computational docking studies are followed by experimental validation through in vitro and in vivo assays. nih.gov The integration of these methodologies is crucial for accelerating the pace of research and development in the field of organofluorine chemistry.

Exploration of New Application Domains

While this compound is already a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, researchers are continuously exploring new application domains for this versatile compound and its derivatives. The unique properties conferred by the difluoromethyl and fluoro substituents make it an attractive candidate for use in materials science, polymer chemistry, and other advanced technology sectors.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethyl)-3-fluoroaniline with high purity?

Synthesis typically involves sequential halogenation and functional group transformations. A plausible route includes:

  • Step 1 : Fluorination of a nitrobenzene precursor using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce fluorine atoms .
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or tin(II) chloride in acidic conditions .
  • Step 3 : Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated processes, ensuring regioselectivity by leveraging steric and electronic effects of adjacent substituents .
    Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity ≥95% can be confirmed by HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • NMR Analysis :
    • ¹H NMR : Expect splitting patterns due to coupling with adjacent fluorine atoms. For example, the aromatic protons near fluorine may show doublets or triplets (J ≈ 8–12 Hz for ortho-F; J ≈ 2–6 Hz for meta-F) .
    • ¹⁹F NMR : Peaks for difluoromethyl (-CF₂H) typically appear at δ −110 to −120 ppm, while aromatic F resonates at δ −100 to −115 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₇F₃N: calc. 168.0432) .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation. Avoid strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. The difluoromethyl group further stabilizes transition states via inductive effects .
  • Steric Effects : Ortho-fluorine substituents hinder bulky catalyst coordination, requiring ligands like XPhos or SPhos for efficient coupling .
  • Case Study : In Pd-catalyzed arylations, meta-fluoro groups direct regioselectivity, while difluoromethyl groups reduce by-product formation via destabilizing competing pathways .

Q. What strategies address contradictions in spectral data interpretation for fluorinated aniline derivatives?

  • Challenge : Overlapping signals in ¹H NMR due to fluorine coupling.
  • Resolution : Use 2D NMR (COSY, HSQC) to resolve ambiguities. For example, HSQC can correlate ¹H signals with ¹³C shifts, distinguishing aromatic protons adjacent to fluorine .
  • Validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. How can impurities in this compound be quantified and mitigated during pharmaceutical synthesis?

  • Detection : UPLC-MS/MS with a HILIC column identifies common impurities (e.g., dehalogenated by-products or oxidized amines) .
  • Mitigation : Optimize reaction stoichiometry (e.g., excess fluorinating agent) and employ scavenger resins (e.g., QuadraSil® AP) to trap residual reagents .

Q. What role do fluorine substituents play in the biological activity of this compound-derived compounds?

  • Bioavailability : Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation. The difluoromethyl group mimics hydroxyl or methyl groups, improving target binding .
  • Case Study : In kinase inhibitors, meta-fluorine increases potency by forming halogen bonds with active-site residues, while difluoromethyl enhances membrane permeability .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

  • Acidic Conditions : Protonation of the amine group may lead to decomposition (e.g., loss of HF). Stability tests (TGA/DSC) show degradation onset at ~150°C .
  • Basic Conditions : The amine undergoes oxidation; stabilize with antioxidants (e.g., BHT) in basic buffers .
  • Thermal Stability : Store below 25°C; avoid prolonged exposure to light to prevent radical-mediated degradation .

Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (CDCl₃) δ 6.85 (d, J=8.4 Hz, 1H), δ 6.70 (d, J=12 Hz, 1H)
¹⁹F NMR δ −112 ppm (CF₂H), δ −108 ppm (aromatic F)
HRMS [M+H]⁺ m/z 168.0432 (calc. for C₇H₇F₃N)

Q. Table 2. Common Impurities and Remediation Strategies

ImpuritySourceRemediation Method
Dehalogenated by-productIncomplete fluorinationExcess Selectfluor®, 60°C
Oxidized amineAir exposureStorage under N₂, add BHT
Isomeric contaminantsPoor regioselectivityColumn chromatography

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